N-Benzyl-3-(trifluoromethyl)piperidin-3-amine
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Overview
Description
N-Benzyl-3-(trifluoromethyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry . The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-(trifluoromethyl)piperidin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions typically involve the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-(trifluoromethyl)piperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Benzyl-3-(trifluoromethyl)piperidin-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Benzyl-3-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, leading to its biological effects . The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(trifluoromethyl)piperidin-4-amine: A similar compound with a different substitution pattern on the piperidine ring.
Uniqueness
N-Benzyl-3-(trifluoromethyl)piperidin-3-amine is unique due to its specific substitution pattern and the presence of both a benzyl and trifluoromethyl group. This combination enhances its lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C13H17F3N2 |
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Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-benzyl-3-(trifluoromethyl)piperidin-3-amine |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)12(7-4-8-17-10-12)18-9-11-5-2-1-3-6-11/h1-3,5-6,17-18H,4,7-10H2 |
InChI Key |
DYEDHKDGEVAHKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(C(F)(F)F)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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